![molecular formula C16H11N3O2 B14506935 3-(Pyridin-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione CAS No. 64532-08-7](/img/structure/B14506935.png)
3-(Pyridin-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyridin-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyrroloquinazolines, which are known for their diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-N′-arylbenzohydrazides with haloketones in the presence of iodine as a catalyst. The reaction is carried out in ionic liquids at elevated temperatures (around 80°C) for several hours . Another approach involves the use of copper or iron-catalyzed aerobic oxidative carboamination of sp3C–H bonds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methodologies used in laboratory synthesis can be scaled up with appropriate modifications to reaction conditions, catalysts, and solvents to meet industrial requirements.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce dihydroquinazoline compounds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(Pyridin-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), leading to the suppression of tumor cell proliferation and migration . The compound’s ability to bind to these targets is attributed to its unique structural features, which allow it to fit into the active sites of the enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]quinoxalines: These compounds share a similar core structure but differ in their substituents and specific biological activities.
Pyrrolo[1,2-a]quinolines: Another class of compounds with a similar fused ring system, known for their diverse biological activities.
Pyrimido[1,2-c]quinazolines: These compounds also have a fused ring system and exhibit various pharmacological properties.
Uniqueness
3-(Pyridin-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione is unique due to its specific substitution pattern and the presence of both pyridine and quinazoline moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
64532-08-7 |
|---|---|
Molecular Formula |
C16H11N3O2 |
Molecular Weight |
277.28 g/mol |
IUPAC Name |
2-hydroxy-3-pyridin-2-yl-1H-pyrrolo[1,2-a]quinazolin-5-one |
InChI |
InChI=1S/C16H11N3O2/c20-13-9-19-12-7-2-1-5-10(12)16(21)18-15(19)14(13)11-6-3-4-8-17-11/h1-8,20H,9H2 |
InChI Key |
ZASSEHVYUIEVNE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C2=NC(=O)C3=CC=CC=C3N21)C4=CC=CC=N4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


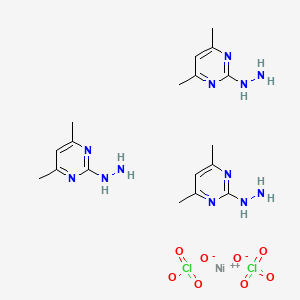
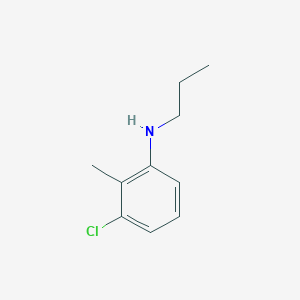

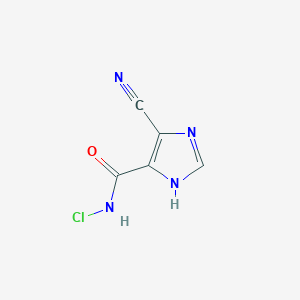
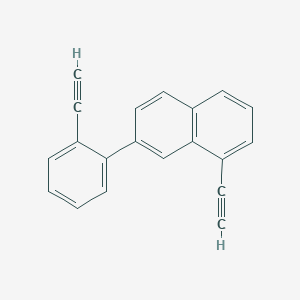
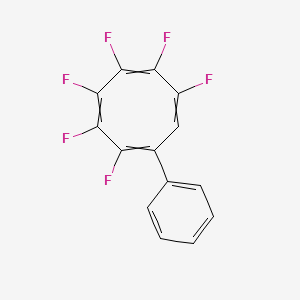
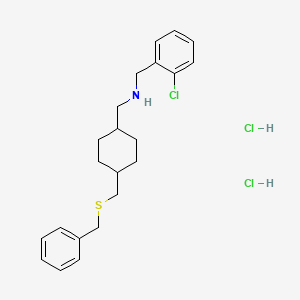
![3-(Chloromethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14506904.png)

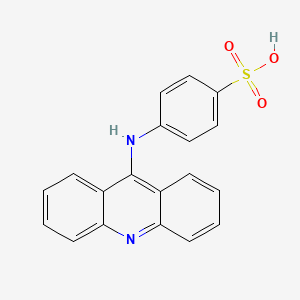

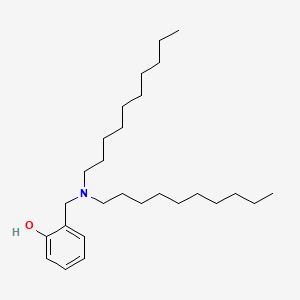
![1-(3-Methoxy-2-oxabicyclo[3.2.0]heptan-6-yl)oct-1-en-3-ol](/img/structure/B14506929.png)

